4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a piperazine ring bearing a 4-methoxyphenyl group. The methoxy group on the phenyl ring enhances electron-donating properties, which may influence binding affinity and pharmacokinetic parameters like solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-11-18-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYUMQVUKJIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where 1-(4-methoxyphenyl)piperazine reacts with the pyrazolo[3,4-d]pyrimidine intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring with a methoxyphenyl substituent. This specific arrangement enhances its biological activity and makes it a valuable candidate for further pharmacological studies.
Medicinal Chemistry Applications
The primary applications of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in medicinal chemistry include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer progression. Its potential as an anticancer agent is supported by its ability to modulate critical pathways in tumor cells.
- Antiviral Properties : The compound has shown promise in inhibiting viral replication mechanisms, making it a candidate for antiviral drug development. Further research is needed to elucidate its efficacy against specific viral targets.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders. The piperazine moiety may interact with serotonin and dopamine receptors, indicating possible antidepressant or anxiolytic effects .
Biological Interactions
Understanding the biological interactions of this compound is crucial for its therapeutic development. Key interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, which can lead to altered cellular responses in cancer and other diseases.
- Binding Affinity : Studies have shown that the methoxyphenyl group significantly influences binding affinity to various biological targets, enhancing the compound's selectivity and potency .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of the Piperazine Ring : Nucleophilic substitution reactions are employed where 1-(4-methoxyphenyl)piperazine reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
- Optimization for Yield and Purity : Industrial production may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts for enhanced yield and purity of the final product .
Mechanism of Action
The mechanism of action of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The methoxyphenyl group and the pyrazolo[3,4-d]pyrimidine core play crucial roles in binding to these targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Activities
Epimidin (1-(4-Methoxyphenyl)-5-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one)
- Key Differences : Incorporates a 2-oxoethyl linker between the pyrazolo[3,4-d]pyrimidine core and the piperazine moiety, along with a 4-methoxyphenyl substitution at position 1 of the pyrazolo ring.
- Analytical Data : A validated HPLC method (retention time: 7.22 min) confirms its stability and purity, critical for preclinical development .
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences : Substitution at position 1 with a 3-methylphenyl group instead of hydrogen.
- Physicochemical Properties : Molecular weight = 400.48; logP = 4.991 (indicative of moderate lipophilicity). These parameters suggest enhanced membrane permeability compared to the parent compound .
1-(4-Methoxyphenyl)-4-[4-(3-Methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences : The piperazine ring is substituted with a 3-methoxyphenyl group instead of 4-methoxyphenyl.
- Implications : The positional isomerism of the methoxy group may alter receptor binding selectivity, as meta-substitution can sterically hinder interactions compared to para-substitution .
1-(4-Methylbenzyl)-4-(4-o-Tolylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences : A 4-methylbenzyl group at position 1 and a 2-methylphenyl (o-tolyl) group on the piperazine.
- Potential Applications: Such lipophilic substitutions (methyl groups) may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Antimicrobial Activity
- Benzothiazole Hybrids: Compounds like 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) exhibit potent activity against P. aeruginosa and C. albicans, highlighting the role of benzothiazole substituents in enhancing antimicrobial efficacy .
Tyrosine Kinase Inhibition
- 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines: These derivatives act as EGFR tyrosine kinase inhibitors, suggesting that substitutions at the 4-position (e.g., phenylamino) are critical for anticancer activity .
Anti-Inflammatory and Analgesic Activity
Comparative Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with a methoxyphenyl group. Its molecular formula is , with a molecular weight of 394.45 g/mol. The presence of the methoxy group is significant as it influences the compound's solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating signaling pathways relevant to various physiological processes.
Potential Targets:
- Neurotransmitter Receptors : It may influence serotonin and dopamine receptors, affecting mood and anxiety disorders.
- Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer pathways, suggesting potential anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting key signaling pathways in tumor cells. The compound's structure allows it to target specific kinases involved in cell proliferation and survival.
| Study | Findings |
|---|---|
| Demonstrated inhibition of HER family kinases in tumor cells. | |
| Identified as a potential inhibitor of PI3K/mTOR pathways. |
Anxiolytic Effects
Research has highlighted the anxiolytic-like effects of related piperazine derivatives in animal models. The compound's ability to modulate neurotransmitter systems may contribute to reducing anxiety-related behaviors.
| Test | Result |
|---|---|
| Elevated Plus Maze | Significant reduction in anxiety-like behavior observed. |
| Light-Dark Box Test | Increased time spent in the light area, indicating reduced anxiety. |
Case Studies
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
- Neuropharmacological Assessment : Another investigation focused on the anxiolytic properties of structurally similar compounds, revealing that modifications in the piperazine moiety significantly impacted pharmacological outcomes.
Q & A
Q. What synthetic strategies are recommended for preparing 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazolo[3,4-d]pyrimidine cores and piperazine derivatives. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry acetonitrile under reflux yields target derivatives . Optimization includes controlling stoichiometry, using anhydrous solvents (e.g., dry acetonitrile), and purification via recrystallization from polar solvents (e.g., ethanol) to improve yields (up to 70% reported) .
Q. Which spectroscopic techniques are critical for structural validation of synthesized derivatives?
1H and 13C NMR are essential for confirming substituent positions and piperazine linkage. For example, pyrazolo[3,4-d]pyrimidine protons typically resonate at δ 8.3–8.6 ppm, while piperazine methylene groups appear as multiplets near δ 3.0–4.0 ppm . IR spectroscopy verifies functional groups (e.g., NH stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in fume hoods to prevent inhalation of volatile byproducts. Store the compound in airtight containers at 2–8°C in the dark to prevent degradation . Hazardous waste (e.g., reaction solvents) must be segregated and disposed via certified facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in CYP3A4 inhibition data across studies for pyrazolo[3,4-d]pyrimidine analogs?
Contradictions may arise from differences in assay systems (e.g., human liver microsomes vs. recombinant enzymes) or experimental conditions (e.g., pre-incubation time). To address this:
- Standardize microsome sources and incubation protocols (e.g., 30-min pre-incubation with NADPH) .
- Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform specificity .
- Compare inactivation efficiency (kinact/KI) rather than IC50 values, as time-dependent inhibition requires kinetic analysis .
Q. What computational approaches are effective in predicting target affinity and metabolic stability?
Molecular dynamics (MD) simulations can model ligand-receptor interactions (e.g., kinase binding pockets) to optimize substituent geometry. For instance, MD studies of pyrazolo[3,4-d]pyrimidine derivatives revealed hydrogen bonding with hinge regions of kinases, guiding structural modifications . To enhance metabolic stability:
Q. How can SAR studies improve the selectivity of pyrazolo[3,4-d]pyrimidine derivatives for kinase targets?
Structure-activity relationship (SAR) analysis should focus on:
- Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) enhance kinase selectivity by occupying hydrophobic pockets .
- Pyrimidine modifications : Electron-deficient cores improve ATP-binding site affinity, while N-methylation reduces off-target effects .
- Functional assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .
Methodological Guidance
Q. How to design a robust assay for evaluating anti-inflammatory activity?
- In vitro : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages (IC50 values) .
- In vivo : Use carrageenan-induced paw edema models in rodents, administering derivatives orally (10–50 mg/kg) and monitoring edema reduction over 6–24 hours .
- Controls : Include dexamethasone (positive control) and vehicle (negative control) .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Confirm compound binding by measuring target protein stabilization after heating .
- Western blotting : Assess downstream phosphorylation (e.g., S6K1 inhibition via reduced p-S6 ribosomal protein) .
- Knockout models : Use CRISPR/Cas9 to delete the target gene and verify loss of compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
